8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Description
8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 438225-30-0) is a substituted quinoline derivative characterized by a methyl group at the 8-position of the quinoline core and a 3-methylphenyl substituent at the 2-position. Its molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 291.34 g/mol . The compound is synthesized via methods such as the Pfitzinger reaction or Doebner reaction, which are widely used for quinoline-4-carboxylic acid derivatives . The Pfitzinger reaction involves condensation of isatins with α-methyl ketones in alkaline conditions, while the Doebner reaction employs aniline derivatives, aldehydes, and pyruvic acid .
Properties
IUPAC Name |
8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-5-3-7-13(9-11)16-10-15(18(20)21)14-8-4-6-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZHJHHVQYNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357089 | |
| Record name | 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438225-30-0 | |
| Record name | 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 2-aminoacetophenone to form the corresponding Schiff base, which is then cyclized to form the quinoline core . The carboxylic acid group is introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use catalysts and controlled environments to facilitate the reactions efficiently . Techniques such as microwave-assisted synthesis and solvent-free reactions are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid as an anticancer agent. The compound has exhibited significant cytotoxic effects against various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 5.0 | Induction of apoptosis |
| B | MCF-7 | 3.5 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features enhance lipophilicity, facilitating better cellular uptake and interaction with microbial targets. Preliminary results indicate effectiveness against various bacterial strains, making it a potential candidate for antibiotic development.
Biochemical Research
Enzyme Inhibition Studies
this compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can significantly affect cellular metabolism and signaling pathways, providing insights into its potential therapeutic applications.
Industrial Applications
Specialty Chemicals Production
The compound is utilized in the synthesis of specialty chemicals and materials, particularly in the pharmaceutical industry. Its role as an intermediate in the synthesis of various quinoline derivatives is crucial for developing new drugs and agrochemicals.
Case Study 1: Antiproliferative Effects
A study focusing on the antiproliferative effects of quinoline derivatives included this compound. The results demonstrated significant inhibition of cell growth in vitro, particularly against breast cancer (MCF-7) cells.
Case Study 2: Mechanistic Insights
Another investigation explored the molecular mechanisms underlying the antitumor activity of this compound. Treatment resulted in increased expression of pro-apoptotic factors such as p53 and caspase-9, indicating its role in apoptosis pathways.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinoline-4-carboxylic acids are highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Quinoline-4-carboxylic Acid Derivatives
Key Observations
Substituent Position :
- 8-Methyl substitution (target compound) enhances steric bulk but reduces electronic effects compared to 8-CF₃ or 8-Cl analogs, which exhibit stronger electronegativity and antibacterial activity .
- 2-(3-methylphenyl) provides moderate steric hindrance, whereas 2-(4-methylphenyl) analogs (e.g., CAS 401604-07-7) show better interaction with hydrophobic enzyme pockets .
Biological Activity: Halogenated Derivatives (e.g., 8-Cl or 7-Cl) demonstrate superior antibacterial activity against resistant strains like MRSA, likely due to increased electrophilicity and target binding . Trifluoromethyl groups (e.g., 8-CF₃) improve metabolic stability and anti-tubercular efficacy by mimicking fluoroquinolones' DNA gyrase inhibition .
Synthetic Accessibility: The Pfitzinger reaction is more efficient for methyl-substituted quinolines, while halogenated derivatives often require additional steps like halogenation or cross-coupling .
Antimicrobial Activity
Biological Activity
8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is C₁₈H₁₅NO₂, with a molecular weight of approximately 281.32 g/mol. The compound features a quinoline core with a methyl group at the 8-position and a 3-methylphenyl group at the 2-position, along with a carboxylic acid functional group at the 4-position. This unique structure contributes to its distinct chemical properties and biological activities.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
- Anticancer Potential : Studies have demonstrated that derivatives of quinoline, including this compound, possess anticancer properties. They have been tested against multiple cancer cell lines, showing selective cytotoxicity .
- Antioxidant Activity : The antioxidant capacity of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its potential to scavenge free radicals and mitigate oxidative stress .
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Interaction with Cellular Targets : The compound acts as an electrophile, potentially forming covalent bonds with nucleophiles in biological systems, including proteins and DNA. This interaction may alter the function of these biomolecules, leading to therapeutic effects.
- Inhibition of Enzymatic Pathways : Quinoline derivatives have been shown to inhibit various enzymes involved in cellular processes, contributing to their anticancer and antimicrobial effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
